cadmium(2+);12-hydroxyoctadecanoate

描述

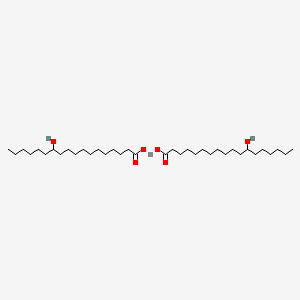

Cadmium(2+);12-hydroxyoctadecanoate is a cadmium carboxylate complex with the molecular formula C₃₆H₇₀CdO₆ (2:1 stoichiometry) and CAS number 69121-20-6 . It is derived from 12-hydroxyoctadecanoic acid (a hydroxy-substituted fatty acid) and cadmium ions. The compound features a long hydrophobic alkyl chain with a hydroxyl group at the 12th carbon, which influences its solubility and coordination behavior. A related variant with the formula C₁₈H₃₆O₃·½Cd (CAS: 38517-19-0) has also been reported, suggesting variable stoichiometric forms depending on synthesis conditions .

This compound is classified under REACH-regulated cadmium salts due to its inherent toxicity . Its primary applications are hypothesized to include lubricants, stabilizers, or surfactants, leveraging the amphiphilic nature of the hydroxy fatty acid chain.

属性

CAS 编号 |

101012-94-6 |

|---|---|

分子式 |

C36H70CdO6 |

分子量 |

711.4 g/mol |

IUPAC 名称 |

cadmium(2+);12-hydroxyoctadecanoate |

InChI |

InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |

InChI 键 |

GZAFZVLKVLWJJD-UHFFFAOYSA-L |

规范 SMILES |

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2] |

产品来源 |

United States |

准备方法

合成路线和反应条件: 镉(2+);12-羟基十八烷酸酯可以通过镉盐与12-羟基十八烷酸的反应合成。典型的反应涉及将氯化镉或硝酸镉溶解在合适的溶剂中,然后加入12-羟基十八烷酸。 然后将反应混合物在回流条件下加热,以促进镉盐的形成 .

工业生产方法: 镉(2+);12-羟基十八烷酸酯的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用工业反应器和受控条件,以确保最终产品的高产率和纯度。 反应参数,如温度、溶剂和反应时间,都经过优化,以实现高效生产 .

化学反应分析

反应类型: 镉(2+);12-羟基十八烷酸酯会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化镉和其他氧化产物。

还原: 还原反应可以将镉离子还原回其金属态或其他较低氧化态。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤代烷和酰氯等试剂.

主要产物: 这些反应产生的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以生成氧化镉,而取代反应可以生成 12-羟基十八烷酸酯的各种取代衍生物 .

科学研究应用

Chemistry

In the realm of chemistry, cadmium(2+);12-hydroxyoctadecanoate serves as a precursor for synthesizing other cadmium-containing compounds. It is utilized in studies related to organometallic chemistry and coordination complexes. Its unique hydroxyl group at the 12-position of the fatty acid chain imparts distinct reactivity compared to other cadmium carboxylates .

Biology and Medicine

This compound is employed in biological research to investigate cadmium's effects on cellular processes and its potential toxicity. The compound acts as a model to study interactions between cadmium ions and biological molecules, including proteins and nucleic acids. These interactions may influence enzyme activity and gene expression, leading to various biochemical effects such as oxidative stress and disruption of metal ion homeostasis .

Case Study: Toxicity Assessment

A chronic exposure study in male Wistar rats revealed that cadmium exposure could lead to significant renal dysfunction and bone fragility. The study highlighted that cadmium accumulation in organs such as the kidneys and liver poses serious health risks, emphasizing the need for careful handling of cadmium compounds in research settings .

Industrial Applications

This compound finds applications in several industrial processes:

- Production of Cadmium-Based Materials: It is used in manufacturing cadmium oxide and cadmium sulfide, which are essential in pigments, coatings, and semiconductors.

- Stabilizers in Plastics: The compound acts as a stabilizer for polyvinyl chloride (PVC) and other plastics, enhancing their durability against heat and light.

- Lubricants: It is also utilized in formulating lubricants for various industrial applications .

作用机制

镉(2+);12-羟基十八烷酸酯的作用机制涉及其与细胞成分的相互作用,从而导致各种生化效应。镉离子可以破坏细胞信号通路,诱导氧化应激,并干扰钙稳态。 这些相互作用导致细胞损伤和凋亡 . 该化合物的作用是通过丝裂原活化蛋白激酶 (MAPK) 通路和核因子κB (NF-κB) 通路等途径介导的 .

相似化合物的比较

Table 1: Structural Comparison of Cadmium Carboxylates

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Cadmium(2+);12-hydroxyoctadecanoate | C₃₆H₇₀CdO₆ | 69121-20-6 | 718.35 | Hydroxy-substituted long alkyl chain |

| Cadmium oxalate | CdC₂O₄ | 814-88-0 | 200.43 | Short-chain dicarboxylate ligand |

| Cadmium iodate | Cd(IO₃)₂ | 13477-17-3 | 462.21 | Inorganic oxyanion (IO₃⁻) coordination |

| Cadmium myristate | C₂₈H₅₄CdO₄ | 10196-67-5 | 567.14 | Saturated C14 fatty acid derivative |

Key Observations :

- Hydrophobicity: this compound exhibits higher hydrophobicity than cadmium oxalate or iodate due to its long alkyl chain, which may enhance lipid solubility and bioaccumulation risks .

- Coordination Chemistry: The hydroxyl group in 12-hydroxyoctadecanoate allows for hydrogen bonding or chelation, unlike cadmium oxalate (rigid planar structure) or iodate (ionic bonding) .

Toxicity and Regulatory Status

All cadmium compounds are classified as carcinogens and subject to strict regulations under REACH. However, differences in bioavailability exist:

生物活性

Cadmium(2+);12-hydroxyoctadecanoate, a cadmium salt of 12-hydroxyoctadecanoic acid, is a compound that has garnered attention due to its potential biological activities and associated health risks. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

It consists of cadmium ions complexed with the fatty acid 12-hydroxyoctadecanoate. This compound is part of a broader class of cadmium salts derived from medium- and long-chain carboxylic acids, which are commonly used in various industrial applications, including as stabilizers in plastics and coatings .

Toxicity and Absorption

Cadmium is known for its toxicological properties. Upon exposure, cadmium can accumulate in various organs, particularly the kidneys and liver. Studies have shown that cadmium absorption through different routes varies significantly:

- Inhalation: Absorption rates range from 30% to 50% depending on particle size.

- Oral Exposure: Low doses result in higher absorption rates compared to higher doses .

The biological half-life of cadmium in the human body is approximately 10-20 years, leading to chronic health issues associated with prolonged exposure.

Cellular Mechanisms

Cadmium induces toxicity primarily through oxidative stress mechanisms. It inhibits antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage. The binding of cadmium to thiol groups in proteins disrupts normal cellular functions and can lead to apoptosis .

Cancer Risk

Research indicates that exposure to cadmium compounds is linked to an increased risk of various cancers, including lung, kidney, prostate, and pancreatic cancer. The carcinogenic potential is attributed to cadmium's ability to interfere with DNA repair mechanisms and promote oxidative damage . A notable study highlighted the correlation between environmental cadmium exposure and pancreatic cancer development through observational and experimental approaches .

Renal Effects

Cadmium primarily targets the kidneys, causing tubular dysfunction and decreased glomerular filtration rates. Long-term exposure can lead to chronic kidney disease characterized by proteinuria and increased risk of kidney stones . In animal studies, significant renal effects were observed at exposure levels as low as 5 mg/L .

Case Studies

- Acute Poisoning Incidents : Several case studies document acute poisoning due to cadmium exposure in occupational settings. Symptoms included severe renal impairment and systemic toxicity, emphasizing the need for stringent safety measures in environments where cadmium is handled.

- Chronic Exposure Studies : A study involving Wistar rats exposed to varying doses of cadmium chloride demonstrated dose-dependent accumulation in organs without immediate systemic toxicity at lower doses (up to 30 ppm). However, significant skeletal deformities were noted at higher concentrations .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Absorption | Varies by route; significant accumulation in kidneys/liver |

| Oxidative Stress | Induces ROS; inhibits antioxidant enzymes |

| Cancer Risk | Linked to multiple cancer types; disrupts DNA repair |

| Renal Dysfunction | Early signs include proteinuria; chronic exposure leads to severe kidney damage |

| Skeletal Effects | Bone disease observed; potential link to hypercalcinuria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。